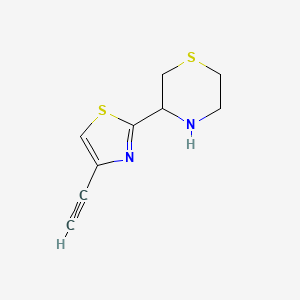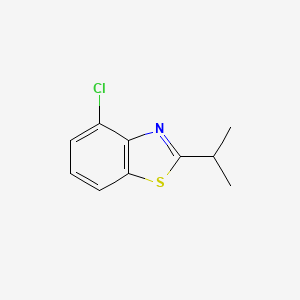
4-Chloro-2-(1-methylethyl)benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1-methylethyl)benzothiazole is a chemical compound with the molecular formula C10H10ClNS. It belongs to the benzothiazole family, which is known for its diverse biological and industrial applications. This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 2nd position of the benzothiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylethyl)benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 4-chloro-2-aminobenzenethiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the condensation of 4-chloro-2-aminobenzenethiol with isopropyl aldehyde in the presence of an acid catalyst. This reaction is usually performed in ethanol as the solvent and requires heating to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. The final product is purified through crystallization or distillation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4-Chloro-2-(1-methylethyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiazoles depending on the nucleophile used
科学研究应用
4-Chloro-2-(1-methylethyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-2-(1-methylethyl)benzothiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
4-Chloro-2-(1-methylethyl)benzothiazole can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the chlorine and isopropyl groups, making it less hydrophobic and potentially less active in certain biological assays.
4-Methyl-2-(1-methylethyl)benzothiazole: Similar structure but with a methyl group instead of chlorine, which may alter its reactivity and biological activity.
2-(1-Methylethyl)benzothiazole: Lacks the chlorine atom, which can affect its chemical properties and reactivity.
The presence of the chlorine atom and the isopropyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
属性
分子式 |
C10H10ClNS |
|---|---|
分子量 |
211.71 g/mol |
IUPAC 名称 |
4-chloro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6(2)10-12-9-7(11)4-3-5-8(9)13-10/h3-6H,1-2H3 |
InChI 键 |
KXNCUGLSQCSXQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(S1)C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


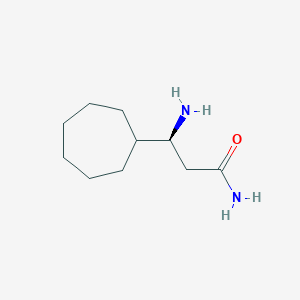
![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)
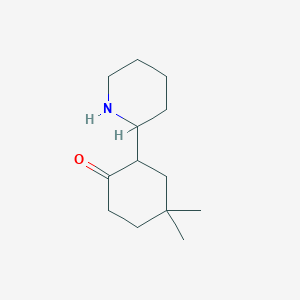

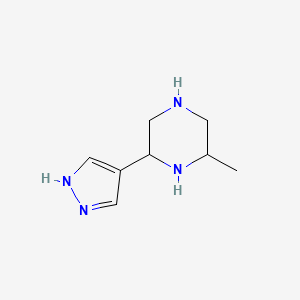
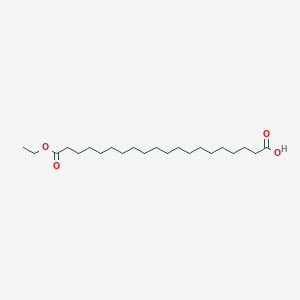
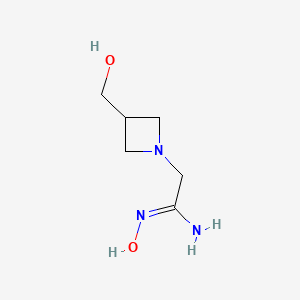
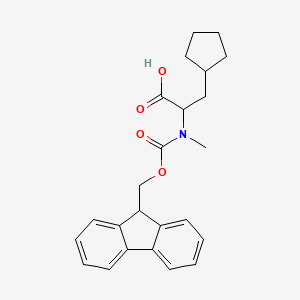
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)

![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
